3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which exhibit diverse biological activities. It features a unique structure with a trifluoromethyl group and a chlorophenyl moiety. The compound’s synthesis and applications have garnered significant interest in recent years.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves cyclization of appropriate precursors, such as 3-(4-chlorophenyl)-5-methylpyrazole, with a trifluoromethyl-substituted pyrimidine. The reaction conditions typically involve heating in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) to promote cyclization.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield corresponding hydrazine derivatives or other reduced forms.
Substitution: Substituents on the phenyl ring can be modified via electrophilic or nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., NBS, NCS) or nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction leads to hydrazine analogs. Substitution reactions modify the phenyl ring.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor due to its CDK2 inhibitory activity.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Anticancer Properties: Its cytotoxic activity against cancer cell lines (e.g., MCF-7, HCT-116) makes it promising for cancer therapy.
Cell Cycle Regulation: It affects cell cycle progression, making it relevant for cancer treatment.
Pharmaceuticals: The compound’s CDK2 inhibitory properties may lead to novel anticancer drugs.
Agrochemicals: Its unique structure could inspire new herbicides or fungicides.
Mechanism of Action
The compound likely exerts its effects by inhibiting CDK2, disrupting cell cycle progression, and inducing apoptosis. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While there are related pyrazolo[1,5-a]pyrimidines, this compound stands out due to its trifluoromethyl substitution and chlorophenyl group. Similar compounds include 4-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (PHTPP) and related derivatives .
Properties
Molecular Formula |
C20H14ClF3N4 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H14ClF3N4/c1-12-11-16(26-15-5-3-2-4-6-15)28-19(25-12)17(18(27-28)20(22,23)24)13-7-9-14(21)10-8-13/h2-11,26H,1H3 |
InChI Key |
FYFKCEAKUACBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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